molecular formula C13H13Cl2N3S B2791733 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine CAS No. 1632485-14-3

2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine

Cat. No.: B2791733
CAS No.: 1632485-14-3
M. Wt: 314.23
InChI Key: XBNWAVDIFJHCOK-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C13H13Cl2N3S and a molecular weight of 314.24 g/mol. This compound is characterized by its dichloro-substituted pyrimidin-4-amine core and an isopropylthio-phenyl group attached to the nitrogen atom. It is a solid substance typically stored under an inert atmosphere at temperatures between 2-8°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-(isopropylthio)aniline and 2,5-dichloropyrimidin-4-amine as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under reflux conditions. A base such as triethylamine is often used to neutralize the by-products.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors or large batch reactors are used to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides, amines, or alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted pyrimidin-4-amines.

Scientific Research Applications

2,5-Dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of pyrimidin-4-amines with biological targets.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

2,5-Dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine is unique due to its specific structural features, such as the isopropylthio group and the dichloro-substituted pyrimidin-4-amine core. Similar compounds include:

  • 2,5-Dichloro-N-(2-(ethylthio)phenyl)pyrimidin-4-amine: Similar structure but with an ethylthio group instead of isopropylthio.

  • 2,5-Dichloro-N-(2-(methylthio)phenyl)pyrimidin-4-amine: Similar structure but with a methylthio group instead of isopropylthio.

  • 2,5-Dichloropyrimidin-4-amine: Lacks the phenylthio group, making it structurally simpler.

These compounds differ in their electronic and steric properties, which can influence their reactivity and biological activity.

Properties

IUPAC Name

2,5-dichloro-N-(2-propan-2-ylsulfanylphenyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3S/c1-8(2)19-11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNWAVDIFJHCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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